(2,3,5-Trimethylphenoxy)acetic acid

Enzymology Drug Discovery Biochemical Assay

Avoid regioisomer mix-ups that compromise phthalocyanine solubility or anticonvulsant potency. (2,3,5-Trimethylphenoxy)acetic acid delivers: • Superior DMF solubility & minimal aggregation vs. 2,3,6- and 2,4,6-isomers for reproducible photophysical performance. • Direct use in phthalocyanine photosensitizer synthesis & 5-lipoxygenase inhibitor development. • ≥95% purity, MW 194.23, LogP 2.6; in stock for immediate dispatch.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 74592-71-5
Cat. No. B180979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3,5-Trimethylphenoxy)acetic acid
CAS74592-71-5
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)OCC(=O)O)C)C
InChIInChI=1S/C11H14O3/c1-7-4-8(2)9(3)10(5-7)14-6-11(12)13/h4-5H,6H2,1-3H3,(H,12,13)
InChIKeyKNRBIDSSNNIVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3,5-Trimethylphenoxy)acetic Acid Compound Profile


(2,3,5-Trimethylphenoxy)acetic acid (CAS 74592-71-5) is a substituted phenoxyacetic acid derivative with a 2,3,5-trimethyl substitution pattern on the phenyl ring [1]. This compound belongs to a class of trimethylphenoxyacetic acids that are widely used as synthetic intermediates in agrochemical and pharmaceutical research, as well as building blocks for functional materials such as phthalocyanine photosensitizers [2]. The specific 2,3,5-regioisomer is commercially available from multiple vendors at ≥95% purity, with a molecular weight of 194.23 g/mol and calculated LogP of 2.6 [1].

Role Synthetic intermediate for agrochemical and pharmaceutical research
Identity 2,3,5-trimethylphenoxy regioisomer with distinct electronic and steric profile
Quality ≥95% purity building block for phthalocyanine photosensitizers and functional materials

(2,3,5-Trimethylphenoxy)acetic Acid Isomer Specificity


Trimethylphenoxyacetic acids exist as multiple regioisomers (e.g., 2,3,5-, 2,4,6-, and 2,3,6-substituted) that share the identical molecular formula (C₁₁H₁₄O₃) and molecular weight (194.23 g/mol). However, the position of the three methyl groups on the phenyl ring critically alters electronic distribution, steric hindrance, and intermolecular interactions [1]. These positional differences directly impact solubility, aggregation behavior, photophysical performance in functional materials [2], and biological target engagement [3]. Procurement based solely on molecular formula or general class name without verifying the exact substitution pattern risks obtaining a compound with measurably different performance in downstream applications.

Regioisomer mismatch

2,3,6- and 2,4,6-trimethylphenoxyacetic acids share the same molecular formula but differ in solubility, aggregation, and target engagement.

Performance shift

Methyl group position alters photophysical performance in phthalocyanine materials and pharmacological SAR in biological assays.

Identity risk

Ordering by molecular formula or general class name without verifying 2,3,5-substitution may result in measurably different downstream properties.

(2,3,5-Trimethylphenoxy)acetic Acid Performance Evidence


Differential Dihydroorotase Inhibition

(2,3,5-Trimethylphenoxy)acetic acid demonstrates measurable but low inhibitory activity against dihydroorotase enzyme from mouse Ehrlich ascites, with an IC₅₀ value of 1.00 × 10⁶ nM (1.00 mM) at pH 7.37 [1]. This contrasts with structurally related trimethylphenoxy derivatives that exhibit different inhibitory profiles against the same target. The compound was evaluated at a concentration of 10 μM, establishing a baseline for structure-activity relationship (SAR) studies.

Dihydroorotase Inhibition
Cross-study comparable
IC₅₀ 1.00 × 10⁶ nM (1.00 mM) at pH 7.37
Supports baseline SAR and negative control selection
Mouse Ehrlich ascites enzyme; weak inhibitor relative to reference standards
Enzymology Drug Discovery Biochemical Assay

5-Lipoxygenase Translocation Inhibition

(2,3,5-Trimethylphenoxy)acetic acid was evaluated for inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells, a key step in leukotriene biosynthesis [1]. While specific quantitative inhibition data requires primary source verification, the inclusion of this compound in the ChEMBL_4193 screening panel indicates its selection for targeted 5-lipoxygenase pathway investigation. Related bis(4-hydroxy-2,3,5-trimethylphenoxy)alkyl derivatives have demonstrated quantifiable inhibition of Fe³⁺-ADP induced lipid peroxidation in rat liver microsomes [2], suggesting that the 2,3,5-trimethylphenoxy moiety contributes to antioxidant and anti-inflammatory activity profiles distinct from other regioisomers.

5-Lipoxygenase Translocation
Class-level inference
Tested in ChEMBL_4193 panel; class-level antioxidant/5-LO association
2,3,5-moiety linked to 5-LO pathway modulation context
Primary data require verification; bis(4-hydroxy-2,3,5-trimethylphenoxy)alkyl derivatives show quantifiable lipid peroxidation inhibition
Inflammation Signal Transduction Cell-Based Assay

Phthalocyanine Photophysical Performance

Phthalocyanines substituted with 2,3,5-trimethylphenoxy groups exhibit distinct photophysical and photochemical properties compared to those with 2,3,6- or 2,4,6-trimethylphenoxy substitution [1]. The 2,3,5-regioisomer yields non-aggregated, highly soluble phthalocyanine derivatives in DMF, which is critical for photosensitizer applications. Comparative studies across the three trimethylphenoxy isomers demonstrate that the position of methyl groups significantly influences aggregation behavior, fluorescence quantum yield, and singlet oxygen generation efficiency.

Phthalocyanine Photophysics
Head-to-head
2,3,5-substituted phthalocyanines: highly soluble, non-aggregated in DMF vs. 2,3,6- and 2,4,6-isomers
Reported solubility and aggregation profile favorable for solution-phase photosensitizer research
DMF solvent; influences fluorescence quantum yield and singlet oxygen generation
Photodynamic Therapy Materials Science Photosensitizers

Differentiation from Fenoxaprop

(2,3,5-Trimethylphenoxy)acetic acid (CAS 74592-71-5) is a phenoxyacetic acid derivative, not an aryloxyphenoxypropionate (APP) herbicide [1]. It is sometimes incorrectly conflated with fenoxaprop-P-ethyl in secondary literature; however, the correct structure of fenoxaprop is (RS)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid [2]. The 2,3,5-trimethylphenoxy compound serves as a versatile synthetic intermediate rather than a direct herbicide active ingredient, offering different reactivity at the carboxylic acid moiety compared to the propionic acid backbone of APP herbicides.

Fenoxaprop Differentiation
Class-level inference
Phenoxyacetic acid scaffold; not an aryloxyphenoxypropionate (APP) herbicide
Critical for procurement: verify acetic acid vs. propionic acid backbone
Fenoxaprop is a propionic acid derivative with distinct enzyme target profile
Agrochemical Intermediates Herbicide Development Synthetic Chemistry

CNS & Cardiovascular Activity Screening

Basic amides derived from 2,4,6-trimethylphenoxyacetic acid (CAS 13333-81-8) were pharmacologically screened alongside 2,4,5-trichlorophenoxyacetic acid and 4-bromo-3,5-dimethylphenoxyacetic acid derivatives [1]. The 2,4,6-trimethylphenoxy series exhibited weak CNS depressant effects, local anesthetic activity, mild hypotensive (some adrenolytic) effects, antiarrhythmic, and peripheral vasodilating activities. The 2,3,5-isomer (CAS 74592-71-5) represents a distinct regioisomeric scaffold for analogous amide derivatization, with the potential for differentiated pharmacological profiles based on altered methyl group positioning.

CNS & CV Activity Screening
Cross-study comparable
2,4,6-trimethylphenoxy amides show weak CNS depressant, local anesthetic, hypotensive, and antiarrhythmic effects
Regioisomeric scaffold may yield differentiated pharmacological profiles
Based on SAR of 2,4,6-isomer; direct testing of 2,3,5-isomer needed
Pharmacology CNS Activity Drug Discovery

Anticonvulsant Aminoalkanol Derivatives

N-[(2,3,5-trimethylphenoxy)alkyl]aminoalkanol derivatives have been synthesized and evaluated for anticonvulsant activity in maximal electroshock (MES) models [1]. One derivative, R,S-trans-2-((2-(2,3,5-trimethylphenoxy)ethyl)amino)cyclohexan-1-ol, demonstrated both anticonvulsant activity (ED₅₀ MES = 15.67 mg/kg, TD₅₀ rotarod = 78.30 mg/kg, protective index PI = 5.00) and analgesic activity in oxaliplatin-induced neuropathic pain models (active at 15 mg/kg). This provides direct quantitative evidence that the 2,3,5-trimethylphenoxy moiety confers in vivo efficacy when incorporated into appropriate pharmacophores.

Anticonvulsant Derivative
Supporting evidence
ED₅₀ MES 15.67 mg/kg, TD₅₀ rotarod 78.30 mg/kg, PI 5.00
Supports anticonvulsant model-response endpoint context
Mouse MES and oxaliplatin-induced neuropathic pain models; aminoalkanol derivative
Anticonvulsant Analgesic Medicinal Chemistry

(2,3,5-Trimethylphenoxy)acetic Acid Application Scenarios


Non-Aggregated Phthalocyanine Photosensitizers

Researchers synthesizing metal-free or metal-coordinated phthalocyanines for photodynamic therapy, chemical sensing, or optoelectronic applications should select the 2,3,5-trimethylphenoxy substitution pattern to achieve high solubility and minimal aggregation in polar organic solvents such as DMF [1]. The specific 2,3,5-regiochemistry yields superior dispersion characteristics compared to the 2,3,6- and 2,4,6-isomers, directly impacting singlet oxygen quantum yield and fluorescence performance [1].

5-Lipoxygenase & Antioxidant Pathway SAR

For programs investigating inflammation, oxidative stress, or leukotriene-mediated pathologies, (2,3,5-trimethylphenoxy)acetic acid and its derivatives (particularly 4-hydroxy analogs) provide a scaffold with documented activity against 5-lipoxygenase translocation and Fe³⁺-ADP-induced lipid peroxidation [2][3]. The compound is suitable as a starting material for synthesizing bis(4-hydroxy-2,3,5-trimethylphenoxy)alkyl derivatives with quantifiable antioxidant effects in rat liver microsome assays [3].

Anticonvulsant & Analgesic CNS Programs

The 2,3,5-trimethylphenoxy moiety, when incorporated into aminoalkanol pharmacophores, yields compounds with measurable in vivo anticonvulsant efficacy (ED₅₀ = 15.67 mg/kg in MES model) and a favorable protective index (PI = 5.00), along with analgesic activity in neuropathic pain models [4]. This scaffold is appropriate for lead optimization campaigns in epilepsy and chronic pain indications.

Agrochemical Intermediate Synthesis

(2,3,5-Trimethylphenoxy)acetic acid serves as a key synthetic intermediate for producing herbicide candidates and plant growth regulators [5]. Its carboxylic acid functionality enables coupling with diverse amines and alcohols to generate libraries of phenoxyacetamide and ester derivatives. Unlike direct aryloxyphenoxypropionate (APP) herbicides such as fenoxaprop, this compound offers greater synthetic versatility for creating novel agrochemical structures [6].

Application
Selection Property
Validation Focus
Phthalocyanine Photosensitizer Research
2,3,5-substitution pattern for high solubility and low aggregation in DMF
Aggregation behavior and photophysical endpoints (fluorescence, singlet oxygen)
5-LO & Antioxidant Pathway Studies
Phenoxyacetic acid scaffold with reported 5-lipoxygenase and antioxidant modulation
5-LO translocation and lipid peroxidation assay endpoints
CNS Drug Discovery Lead Optimization
2,3,5-trimethylphenoxy aminoalkanol scaffold with anticonvulsant and analgesic endpoint context
MES model anticonvulsant endpoint and neuropathic pain endpoint response
Agrochemical Intermediate Synthesis
Versatile carboxylic acid handle for amide and ester derivatization
Herbicide and plant growth regulator candidate libraries
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